molecular formula C22H18 B8321483 9-(3,5-Dimethylphenyl)anthracene

9-(3,5-Dimethylphenyl)anthracene

Cat. No.: B8321483
M. Wt: 282.4 g/mol
InChI Key: OCZPLDHBNIEBCX-UHFFFAOYSA-N
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Description

9-(3,5-Dimethylphenyl)anthracene is an anthracene derivative substituted at the 9-position with a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, which influence solubility, crystallinity, and electronic characteristics.

Properties

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)anthracene

InChI

InChI=1S/C22H18/c1-15-11-16(2)13-19(12-15)22-20-9-5-3-7-17(20)14-18-8-4-6-10-21(18)22/h3-14H,1-2H3

InChI Key

OCZPLDHBNIEBCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-xylyl)anthracene typically involves the Friedel-Crafts alkylation reaction. In this method, anthracene is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Reaction Scheme: [ \text{Anthracene} + \text{3,5-Dimethylbenzyl chloride} \xrightarrow{\text{AlCl}_3} \text{9-(3,5-Dimethylphenyl)anthracene} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of 9-(3,5-xylyl)anthracene can be achieved through continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Dimethylphenyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9-(3,5-Dimethylphenyl)anthracene finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Explored for its potential anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(3,5-xylyl)anthracene in biological systems involves its interaction with cellular components through π-π stacking interactions and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its potential anticancer activity. Additionally, its fluorescent properties make it useful for imaging applications, where it can be excited by specific wavelengths of light to emit fluorescence.

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Functional Differences

The table below summarizes key anthracene derivatives with aryl substituents, highlighting structural variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence ID
9-(3,5-Dimethylphenyl)anthracene 3,5-dimethylphenyl 280.3* Enhanced lipophilicity; potential OLED/material science applications (inferred) -
9,10-Bis(3,5-dihydroxyphenyl)anthracene Two 3,5-dihydroxyphenyl groups 394.42 High purity (98%); used as reference standard in research
9-(4-Bromo-3,5-diisopropylphenyl)anthracene 4-bromo-3,5-diisopropylphenyl 417.4 Bromine enables cross-coupling; bulky substituents alter steric effects
9-(3,5-Di(naphthalen-2-yl)phenyl)anthracene 3,5-di(naphthyl)phenyl ~592.7† Blue emission (OLEDs); high thermal stability

*Calculated based on molecular formula (C22H16).
†Estimated from structure.

Substituent Effects on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methyl groups in this compound are electron-donating, which may enhance charge transport in organic semiconductors compared to electron-withdrawing substituents (e.g., bromine in ’s compound). However, electron-withdrawing groups like hydroxyl (in 9,10-Bis(3,5-dihydroxyphenyl)anthracene) improve hydrogen bonding and polarity, making the compound suitable as a reference standard .
    • In naphthalene-carboxamide derivatives (), meta-substituted methyl groups improved photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), suggesting analogous substituent positioning in anthracene derivatives could modulate bioactivity .
  • Steric and Solubility Effects :

    • Bulky substituents like diisopropyl () or naphthyl () increase molecular weight and reduce solubility but enhance thermal stability. The dimethyl group in this compound balances moderate steric bulk with improved solubility compared to hydroxyl or brominated analogs .
  • Optoelectronic Performance :

    • The naphthyl-substituted anthracene in exhibits strong blue emission due to extended π-conjugation, whereas methyl groups in this compound may result in shorter emission wavelengths or altered charge-transfer efficiency .

Crystallographic and Solid-State Behavior

  • Crystal structures of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () show two molecules per asymmetric unit, indicating substituent-driven packing variations. Similar effects in this compound could influence thin-film morphology in device applications .

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